Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate
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Overview
Description
ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thiadiazoloquinazoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 2-amino-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline with 2-methoxyaniline in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl piperidine-4-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Quinazoline derivatives: Widely studied for their anti-cancer and enzyme inhibitory activities.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its combination of a thiadiazoloquinazoline core with a piperidine moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
896704-21-5 |
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Molecular Formula |
C25H25N5O5S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 1-[2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H25N5O5S/c1-3-35-23(33)15-10-12-29(13-11-15)21(31)16-8-9-17-19(14-16)27-25-30(22(17)32)28-24(36-25)26-18-6-4-5-7-20(18)34-2/h4-9,14-15H,3,10-13H2,1-2H3,(H,26,28) |
InChI Key |
CHWXTBBSMTYINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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